Methyl 2,3-di-O-benzyl-4,6-O-benzylidenehexopyranoside

Description

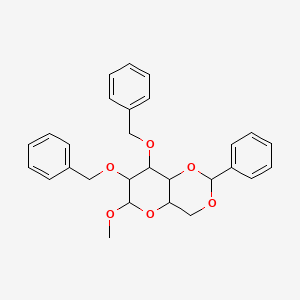

Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside (CAS: 13225-19-9) is a protected carbohydrate derivative widely used in glycosylation chemistry. Its structure features a glucopyranoside core with two benzyl groups at positions 2 and 3, a benzylidene acetal spanning positions 4 and 6, and a methyl group at the anomeric center . The compound is synthesized via sequential protection steps: initial benzylidene acetal formation at C4/C6, followed by benzylation of the remaining hydroxyl groups at C2 and C3 using benzyl bromide (BnBr) in DMF with NaH as a base, yielding a crystalline solid (95–96°C melting point) with high purity (>98%) .

Properties

IUPAC Name |

6-methoxy-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O6/c1-29-28-26(31-18-21-13-7-3-8-14-21)25(30-17-20-11-5-2-6-12-20)24-23(33-28)19-32-27(34-24)22-15-9-4-10-16-22/h2-16,23-28H,17-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHUOBYFXKHVJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50293788 | |

| Record name | Methyl 2,3-di-O-benzyl-4,6-O-benzylidenehexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33164-02-2 | |

| Record name | NSC92308 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,3-di-O-benzyl-4,6-O-benzylidenehexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Methyl 4,6-O-Benzylidene-α-D-glucopyranoside

The first step introduces the benzylidene acetal at the 4,6-cis-diol positions, exploiting their thermodynamic stability.

Procedure :

-

Reagents : Methyl α-D-glucopyranoside (1 equiv), benzaldehyde dimethyl acetal (1.3 equiv), camphor-10-sulfonic acid (CSA, catalytic).

-

Workup : Neutralization with triethylamine, extraction with ethyl acetate, and column chromatography (ethyl acetate/hexane, 3:1).

Mechanistic Insight :

The reaction proceeds via acid-catalyzed transacetalization, where the 4,6-cis-diol forms a six-membered cyclic acetal. The equatorial positioning of the benzylidene group minimizes steric strain, favoring this regioselectivity.

Benzylation of 2- and 3-Hydroxyl Groups

The second step involves dual benzylation of the 2- and 3-hydroxyl groups, which are now more nucleophilic due to the electron-withdrawing effect of the benzylidene acetal.

Procedure :

-

Reagents : Methyl 4,6-O-benzylidene-α-D-glucopyranoside (1 equiv), benzyl bromide (2.2 equiv), sodium hydride (3 equiv, 60% dispersion in oil).

-

Conditions : Dry DMF, 0°C to room temperature, 3 hours under nitrogen.

-

Workup : Quenching with 2-propanol, extraction with ethyl acetate, and column chromatography (n-hexane/ethyl acetate, 8:1).

Optimization Notes :

-

Base Selection : Sodium hydride ensures deprotonation of hydroxyl groups, while DMF stabilizes the alkoxide intermediates.

-

Temperature Control : Initial cooling minimizes side reactions (e.g., over-benzylation), while gradual warming ensures complete conversion.

Alternative Methodologies and Modifications

Large-Scale Synthesis

For industrial applications, modifications enhance scalability:

Regioselective Benzylation Using Phase-Transfer Catalysis

A study demonstrated selective 2-O-benzylation using tetrabutylammonium bromide (TBAB) under milder conditions:

-

Conditions : Benzyl bromide (1.1 equiv), NaOH (aq), dichloromethane, room temperature.

-

Yield : 68% for 2-O-benzyl derivative, with 4,6-O-benzylidene intact.

Characterization and Analytical Data

Spectral Data

Key spectroscopic features confirm the structure:

Comparative Yields and Conditions

| Step | Reagents | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| 4,6-Benzylidene | PhCH(OMe)₂, CSA | DMF, 50°C, 6h | 76 | |

| 2,3-Benzylation | BnBr, NaH | DMF, 0°C→rt, 3h | 85–90 | |

| Large-scale benzylation | BnBr (3.5 equiv), NaH | DMF, 100°C, 5h | 61 |

Challenges and Troubleshooting

Over-Benzylation

Excess benzyl bromide or prolonged reaction times lead to perbenzylated byproducts. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions: Methyl-4,6-di-O-benzylidene-2,3-di-O-benzyl-alpha-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can remove the benzylidene and benzyl protecting groups to yield the free sugar.

Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.

Substitution: Nucleophiles such as sodium azide or thiolates can be used under basic conditions

Major Products:

Oxidation: Formation of benzylidene-protected ketones or aldehydes.

Reduction: Free galactopyranoside.

Substitution: Derivatives with azido or thiol groups

Scientific Research Applications

Synthesis of Carbohydrate Building Blocks

Methyl 2,3-di-O-benzyl-4,6-O-benzylidenehexopyranoside serves as a versatile intermediate in the synthesis of partially protected carbohydrates. Its structure allows for regioselective reactions that are crucial for developing complex carbohydrate derivatives. For instance, studies have demonstrated that this compound can undergo regioselective acylation and reductive opening reactions, making it a valuable building block in synthesizing more complex sugar structures .

Reaction Mechanisms

The compound can participate in various chemical transformations:

- Regioselective Acylation : This process enables the selective introduction of acyl groups at specific hydroxyl positions, which is essential for creating glycosyl donors and acceptors .

- Reductive Opening Reactions : Utilizing Lewis acids and reducing agents, researchers have successfully performed ring-opening reactions that lead to the formation of acyclic sugar derivatives .

Medicinal Chemistry Applications

The ability of this compound to be modified into various derivatives has implications in medicinal chemistry. Compounds derived from it have shown potential as therapeutic agents due to their biological activities.

Antiviral and Anticancer Activities

Research has indicated that derivatives of this compound exhibit antiviral properties and may inhibit cancer cell proliferation. For example, specific modifications have been linked to enhanced activity against certain viral strains and tumor cells .

Case Studies

Several case studies illustrate the practical applications of this compound:

Mechanism of Action

The mechanism of action of Methyl-4,6-di-O-benzylidene-2,3-di-O-benzyl-alpha-D-galactopyranoside involves its role as a protected sugar intermediate. The benzyl and benzylidene groups protect the hydroxyl functionalities during chemical reactions, allowing for selective modifications at other positions. Upon deprotection, the free sugar can interact with biological targets such as enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4,6-O-Benzylidene-α-D-glucopyranoside

- Structural Difference : Lacks benzyl groups at C2 and C3, leaving these positions unprotected.

- Reactivity : The free hydroxyl groups at C2 and C3 enable direct functionalization but reduce stability under harsh conditions.

- Synthesis: Synthesized from methyl α-D-glucopyranoside via benzylidene protection (74% yield), compared to the higher complexity of introducing additional benzyl groups in the target compound .

Methyl 2,3,4-tri-O-benzyl-6-O-(2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranosyl)-α-D-glucopyranoside

- Structural Difference: A disaccharide derivative where the target compound acts as a glycosyl donor.

- Reactivity: Demonstrates high glycosylation efficiency (78% yield, α/β = 2.4:1) due to the electron-withdrawing benzylidene group enhancing donor stability .

- Application : Used in oligosaccharide synthesis to study the influence of protecting groups on glycosidic bond formation .

Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-α-D-glucopyranoside

- Structural Difference : The benzylidene group at C4/C6 is substituted with a 4-methoxybenzylidene moiety.

- Reactivity : The electron-donating methoxy group increases the acetal’s lability under acidic conditions, enabling selective deprotection .

- Crystallography: Exhibits distinct crystal parameters (e.g., monoclinic system, space group P1 2₁1) compared to the unsubstituted benzylidene derivative .

Protection Strategies

- Target Compound : Requires sequential benzylidene and benzyl protections, achieving 91% yield after benzylation .

- Analogues: Methyl 4,6-O-benzylidene-α-D-glucopyranoside: Single-step benzylidene protection (74% yield) . Disaccharide Derivatives: Tf₂O/Ph₂SO-mediated glycosylation yields up to 92% with α:β ratios dependent on the nitrobenzoyl leaving group .

Deprotection and Functionalization

- LiAlH₄-AlCl₃ Ring Cleavage : The target compound undergoes stereoselective ring-opening to yield 3,4-diols, whereas 3-O-benzyl analogues show reduced stereoselectivity due to steric hindrance differences .

- Benzylidene vs. 4-Methoxybenzylidene : The latter’s acetal is cleaved 2–3× faster under mild acid (e.g., 80% acetic acid), enabling orthogonal deprotection strategies .

Physical and Spectroscopic Properties

Biological Activity

Methyl 2,3-di-O-benzyl-4,6-O-benzylidenehexopyranoside is a complex organic compound known for its structural intricacies and potential biological activities. This article explores its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of hexopyranose with multiple benzyl substituents. Its molecular formula is , indicating significant substitution that enhances its stability and reactivity.

| Property | Details |

|---|---|

| Molecular Formula | |

| Structural Features | Two benzyl groups providing stability and reactivity |

| Class | Glycosides |

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting potential efficacy against various pathogens.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which are common in related benzylidene derivatives.

- Epigenetic Modulation : There is evidence that it may influence gene expression through epigenetic modifications, impacting cellular processes.

The mechanism of action of this compound involves its interaction with biological targets. The benzyl groups provide steric hindrance and electronic effects that influence the reactivity of the glucopyranoside core. Upon deprotection in synthetic pathways, the free sugar can engage with enzymes and receptors involved in various biochemical pathways.

Research Findings and Case Studies

Several studies have investigated the biological activity of similar compounds and their derivatives:

- Antimicrobial Studies : Compounds structurally related to this compound have demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. For instance, a study highlighted that analogs exhibited potent inhibition against Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Research : In vitro studies have shown that related benzylidene derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests that this compound may similarly modulate inflammatory responses .

- Epigenetic Studies : Preliminary investigations into the epigenetic effects of related compounds indicate potential for influencing histone modification patterns. This could lead to alterations in gene expression profiles relevant to cancer and other diseases.

Applications

This compound serves as an important intermediate in the synthesis of complex carbohydrates and glycosides. Its structural properties make it a valuable chiral building block in organic synthesis and pharmaceutical development:

- Synthesis of Glycosidase Inhibitors : It is utilized as a precursor in developing glycosidase inhibitors which have therapeutic applications in treating various diseases.

- Pharmaceutical Development : The compound is being explored for potential applications in drug development due to its biological activity profile.

Q & A

Q. What is the synthetic utility of benzyl and benzylidene protecting groups in Methyl 2,3-di-O-benzyl-4,6-O-benzylidenehexopyranoside?

The benzyl (Bn) and benzylidene groups act as orthogonal protecting groups, selectively masking hydroxyl positions during glycosylation. Benzyl groups at C2 and C3 prevent unwanted side reactions (e.g., oxidation or acetylation), while the benzylidene acetal at C4/C6 stabilizes the pyranoside ring and directs regioselective reactions. Deprotection of benzylidene acetals via reductive opening (e.g., BH₃·NMe₃–AlCl₃) enables controlled access to free hydroxyls for further functionalization .

Q. How is this compound synthesized from its precursor?

A common route involves:

- Step 1 : Benzylidene protection of methyl α-D-glucopyranoside using benzaldehyde dimethyl acetal under acidic conditions to form the 4,6-O-benzylidene derivative.

- Step 2 : Sequential benzylation of C2 and C3 hydroxyls using benzyl bromide (BnBr) in the presence of a base (e.g., NaH or Bu₂SnO) .

- Step 3 : Purification via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the final product.

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of protecting groups (e.g., benzylidene protons at δ 5.5–6.0 ppm) and anomeric configuration (α vs. β) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+Na]⁺ at m/z 577.2 for C₃₄H₃₄O₆) .

- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing .

Advanced Research Questions

Q. How do isotopic labeling studies (e.g., deuterium) elucidate the mechanism of benzylidene acetal reductive opening?

Deuterium-labeled analogs (e.g., methyl 2,3-di-O-benzyl-4,6-O-(benzylidene-1-d)-α-D-glucopyranoside) reveal stereochemical outcomes via kinetic isotope effects. Reductive opening with BH₃·NMe₃–AlCl₃ in toluene proceeds via a Lewis acid-mediated hydride transfer, favoring axial attack to yield 6-O-benzyl derivatives with >95% regioselectivity .

Q. Why do contradictory regioselectivity outcomes arise in LiAlH₄-AlCl₃ vs. BH₃·NMe₃–AlCl₃-mediated ring-opening reactions?

- LiAlH₄-AlCl₃ : Promotes equatorial hydride attack, yielding 4-O-benzyl products due to steric hindrance at C6 .

- BH₃·NMe₃–AlCl₃ : Favors axial attack via a less sterically constrained transition state, producing 6-O-benzyl derivatives .

- Key factors : Solvent polarity (toluene vs. THF), Lewis acid strength, and temperature modulate reaction pathways .

Q. How do electronic effects influence the reactivity of substituted benzylidene acetals?

Electron-withdrawing substituents (e.g., p-bromobenzylidene) accelerate reductive opening by stabilizing partial positive charges in the transition state. For example, methyl 2,3-di-O-benzyl-4,6-O-(p-bromobenzylidene)-α-D-glucopyranoside reacts 1.5× faster than the unsubstituted analog under identical conditions .

Q. What strategies resolve unexpected byproducts during glycosylation with this compound?

- Competing pathways : Over-benzylation at C3 or partial acetal hydrolysis can occur.

- Mitigation : Use anhydrous conditions, stoichiometric control of BnBr, and real-time monitoring via TLC .

- Case study : A 2024 study reported 88% yield optimization by replacing NaH with Bu₂SnO as a milder base .

Data Contradictions and Resolution

Table 1. Regioselectivity trends in benzylidene acetal derivatization.

Methodological Recommendations

- Stereochemical Analysis : Use NOESY NMR to confirm hydride attack directionality in reductive openings .

- Scale-up Synthesis : Opt for BH₃·NMe₃–AlCl₃ due to faster reaction times (<5 min) and higher yields .

- Troubleshooting : If acetal hydrolysis occurs, pre-dry solvents over molecular sieves and avoid protic contaminants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.